molecular formula C16H14FNO2 B12252051 N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No.: B12252051
M. Wt: 271.29 g/mol
InChI Key: DVWNVHLROVFHAC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is an organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a fluorophenyl group attached to a benzopyran ring system. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C16H14FNO2/c17-12-6-2-3-7-13(12)18-16(19)15-10-9-11-5-1-4-8-14(11)20-15/h1-8,15H,9-10H2,(H,18,19)

InChI Key

DVWNVHLROVFHAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the reaction of 2-fluoroaniline with a suitable benzopyran derivative. One common method involves the condensation of 2-fluoroaniline with 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 2-Fluorophenylacetic acid

Uniqueness

N-(2-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a benzopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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